2,5-bis(5-bromothiophen-2-yl)thiophene

Organic Photovoltaics Non-Fullerene Acceptors Wide-Bandgap Donor Polymers

Sourcing regiospecifically dibrominated oligothiophene monomers with consistent purity and extended conjugation length is a persistent bottleneck for organic electronics researchers. 5,5''-Dibromo-2,2':5',2''-terthiophene (DBTT) eliminates the need for pre-activation steps, providing terminal bromine handles for direct Stille, Suzuki, or direct arylation polymerizations. Its terthiophene core delivers a longer conjugation length than bithiophene analogs, directly tuning optical bandgap and charge transport properties. - Enables wide-bandgap donor polymers (e.g., PBDT-TT, Eg = 1.88 eV) for pairing with NIR non-fullerene acceptors in OPVs. - Promotes strong π-π stacking and high charge carrier mobilities in OFET thin-film transistors. - Serves as a molecular precursor for on-surface Ullmann coupling to fabricate atomically precise polythiophene nanoarchitectures.

Molecular Formula C12H6Br2S3
Molecular Weight 406.2 g/mol
CAS No. 98057-08-0
Cat. No. B1295787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(5-bromothiophen-2-yl)thiophene
CAS98057-08-0
Molecular FormulaC12H6Br2S3
Molecular Weight406.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br
InChIInChI=1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
InChIKeyKXFPYYJGYVYXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5''-Dibromo-2,2':5',2''-terthiophene (CAS 98057-08-0): A Strategic Halogenated Terthiophene Building Block for Conjugated Polymers


2,5-bis(5-bromothiophen-2-yl)thiophene (synonym: 5,5''-Dibromo-2,2':5',2''-terthiophene; DBTT) is a brominated oligothiophene derivative . Characterized by a planar, fully conjugated C12H6Br2S3 core (Molecular Weight: 406.18 g/mol), its primary value is as a bifunctional monomer in transition metal-catalyzed cross-coupling polymerizations, where its terminal bromine atoms serve as reactive handles for constructing extended π-conjugated systems [1]. The compound is commercially available as a solid with a typical purity of >97.0% (GC) and a melting point in the range of 150-161 °C, depending on the supplier's specifications [2].

Why 5,5''-Dibromo-2,2':5',2''-terthiophene Cannot Be Interchanged with Shorter or Unsubstituted Oligothiophene Analogs


Procurement of a generic thiophene-based building block is not a viable substitute for 5,5''-Dibromo-2,2':5',2''-terthiophene due to its unique combination of extended conjugation length and regiospecific di-bromination. Unlike unsubstituted terthiophene, the terminal bromines enable efficient incorporation into polymer backbones via Stille, Suzuki, or direct arylation polymerizations, eliminating the need for additional activation steps [1]. Crucially, its terthiophene core provides a longer conjugation length and a distinct electronic structure compared to shorter analogs like 5,5'-dibromo-2,2'-bithiophene, which directly impacts the optical bandgap, charge transport properties, and solid-state packing of the resulting polymeric materials [2].

Quantitative Differentiation of 5,5''-Dibromo-2,2':5',2''-terthiophene from Comparable Monomers


Achieving a Wide Polymer Bandgap (1.88 eV) Enables High Voc in Non-Fullerene Solar Cells

When incorporated as a key component in the TT-Th monomer, 5,5''-Dibromo-2,2':5',2''-terthiophene enables the synthesis of a wide-bandgap polymer, PBDT-TT, with an optical bandgap (Eg) of 1.88 eV [1]. In contrast, polymers based on shorter bithiophene units typically exhibit different bandgaps, such as the F8T2 copolymer based on 5,5'-dibromo-2,2'-bithiophene, which has a reported bandgap of ~2.4 eV . The specific 1.88 eV bandgap is critical for achieving complementary absorption with low-bandgap non-fullerene acceptors (e.g., ITIC and 6TIC), a key design strategy for maximizing short-circuit current density (Jsc) and open-circuit voltage (Voc) in OPV devices [1].

Organic Photovoltaics Non-Fullerene Acceptors Wide-Bandgap Donor Polymers

Enhanced Hole Mobility via Extended Conjugation in Copolymers

The terthiophene core in 5,5''-Dibromo-2,2':5',2''-terthiophene contributes to enhanced charge transport properties in resulting copolymers compared to those derived from shorter bithiophene analogs. A copolymer synthesized from a 5,5'-dibromo-2,2'-bithiophene-based monomer (2,8-αβ-PTTNTT) exhibited a hole mobility of 1.26 × 10⁻² cm²/Vs . While direct comparative data for a polymer synthesized from the terthiophene analog is not available in this set, the longer conjugation length is expected to facilitate higher charge carrier mobility, as evidenced by thiophene-based polymers in general [1].

Organic Field-Effect Transistors (OFETs) Charge Transport Conjugated Polymers

High Purity (>97.0% by GC) Ensures Reproducible Polymerization Outcomes

Commercial suppliers provide 5,5''-Dibromo-2,2':5',2''-terthiophene with a guaranteed purity of >97.0% as determined by gas chromatography (GC) [1]. This level of purity is critical for step-growth polymerizations (e.g., Stille, Suzuki), where the presence of mono-brominated or debrominated impurities can act as chain stoppers, limiting molecular weight and negatively impacting the electronic properties and device performance of the final polymer [2]. Lower purity grades (e.g., <95%) are often associated with a wider distribution of impurities, requiring costly and time-consuming pre-polymerization purification steps.

Polymer Synthesis Monomer Purity Batch-to-Batch Consistency

Defined Melting Point Range (150-161 °C) Verifies Structural Integrity and Purity

A narrow melting point range is a key indicator of chemical purity and structural homogeneity. 5,5''-Dibromo-2,2':5',2''-terthiophene is reported with melting points between 150-155 °C and 157.0-161.0 °C [1]. This range is consistent with a well-defined crystalline material and stands in contrast to the broader, less defined melting ranges often observed for lower-purity or isomeric mixtures of related compounds. For instance, 5,5'-dibromo-2,2'-bithiophene has a melting point of 144-145 °C , highlighting the distinct thermal signature of the terthiophene analog.

Quality Control Material Characterization Thermal Analysis

On-Surface Synthesis of Pure Polythiophene via Ullmann Coupling

5,5''-Dibromo-2,2':5',2''-terthiophene (DBTT) has been demonstrated as an effective precursor for the on-surface synthesis of pure polythiophene under ultra-high vacuum [1]. The study shows that thermal deposition onto Au(111) leads to self-assembly, and subsequent annealing promotes the formation of organometallic chains and, ultimately, covalently linked polythiophene networks via Ullmann-type coupling. This reaction pathway is highly specific to the dibromo-terthiophene structure and provides a bottom-up approach to fabricating well-defined, low-dimensional conjugated polymers. In contrast, analogous on-surface reactions with shorter bithiophene precursors would yield different polymer structures and electronic properties [1].

On-Surface Synthesis Polythiophene Ullmann Coupling STM

Validated Application Scenarios for 5,5''-Dibromo-2,2':5',2''-terthiophene in Materials Science


Synthesis of Wide-Bandgap Donor Polymers for High-Performance Non-Fullerene Organic Solar Cells

Utilize 5,5''-Dibromo-2,2':5',2''-terthiophene as a key brominated building block to construct wide-bandgap donor polymers, such as PBDT-TT (Eg = 1.88 eV) [1]. This specific bandgap is ideal for pairing with near-infrared (NIR) non-fullerene acceptors (e.g., ITIC, 6TIC) to achieve complementary absorption and high power conversion efficiencies [1].

Development of High-Mobility Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

Employ this monomer in Stille or Suzuki polycondensations to synthesize high-molecular-weight copolymers. The extended terthiophene core promotes strong π-π stacking and intermolecular ordering, which are essential for achieving high charge carrier mobilities in the resulting polymer thin films for OFET applications [2].

Bottom-Up Fabrication of Polythiophene Nanostructures via On-Surface Synthesis

Use 5,5''-Dibromo-2,2':5',2''-terthiophene (DBTT) as a molecular precursor for on-surface Ullmann coupling reactions on Au(111) substrates [3]. This approach enables the controlled, stepwise synthesis of pure polythiophene chains and networks, providing a platform for studying low-dimensional conjugated polymers and creating novel nanoelectronic components [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-bis(5-bromothiophen-2-yl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.